Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate
Description
Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate (CAS: 70865-30-4) is an azo dye characterized by a complex naphthalene backbone functionalized with amino, hydroxyl, and sulphonate groups. Its molecular formula is C24H22N4O6S2·Na, and it features an ethylphenylamino sulphonyl substituent on the phenyl ring of the azo linkage . This compound is primarily utilized in industrial applications, including textiles and specialty dyes, due to its vibrant color properties and structural stability. Unlike some simpler azo dyes, its extended conjugation and sulphonate groups enhance water solubility, making it suitable for aqueous dyeing processes .
Properties
CAS No. |
70865-30-4 |
|---|---|
Molecular Formula |
C24H21N4NaO6S2 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
sodium;6-amino-5-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C24H22N4O6S2.Na/c1-2-28(17-8-4-3-5-9-17)35(30,31)22-11-7-6-10-20(22)26-27-24-19(25)13-12-16-14-18(36(32,33)34)15-21(29)23(16)24;/h3-15,29H,2,25H2,1H3,(H,32,33,34);/q;+1/p-1 |
InChI Key |
CKTWUZVWKLISAA-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of ethylphenylamino-substituted aniline | Reaction of aniline with ethylsulfonyl chloride or related sulphonylating agents under controlled temperature | Ensures formation of the sulphonylated aromatic amine precursor |
| 2 | Diazotization of aromatic amine | Treatment with sodium nitrite (NaNO2) in acidic medium (HCl) at 0–5 °C | Generates the diazonium salt intermediate |
| 3 | Coupling reaction | Addition of diazonium salt to 6-amino-4-hydroxynaphthalene-2-sulphonic acid solution at pH ~5–7, temperature 0–10 °C | Forms the azo bond linking the phenyl and naphthalene rings |
| 4 | Neutralization and isolation | Neutralization with sodium carbonate or sodium hydroxide to form sodium salt | Precipitates the final product as sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate |
This sequence is supported by literature on azo dye synthesis and is consistent with industrial practices.
Industrial Production Methods
In industrial settings, the synthesis is scaled up with the following considerations:
- Use of continuous flow reactors for diazotization and coupling to enhance safety and reproducibility
- Precise control of pH and temperature to optimize yield and color quality
- Use of purified water and solvents to minimize impurities
- Efficient isolation techniques such as filtration and drying under controlled conditions to maintain product purity
The industrial process emphasizes minimizing azo compound degradation and controlling by-product formation.
Reaction Conditions and Optimization
Key Reaction Parameters
| Parameter | Typical Range | Impact on Product |
|---|---|---|
| Temperature (Diazotization) | 0–5 °C | Prevents decomposition of diazonium salt |
| pH (Coupling) | 5–7 | Optimal for azo coupling efficiency |
| Molar Ratios (Diazonium:Coupler) | 1:1 to 1:1.1 | Ensures complete coupling without excess reagents |
| Reaction Time | 30–60 minutes | Sufficient for complete coupling |
Solvent and Medium
- Aqueous acidic medium (HCl or H2SO4) is used for diazotization.
- Coupling is performed in buffered aqueous solutions to maintain pH.
- Sodium salts are formed by neutralization with sodium carbonate or hydroxide.
Chemical Reactions Analysis
Types of Reactions Involved
- Diazotization: Formation of diazonium salts from aromatic amines.
- Azo Coupling: Electrophilic substitution of diazonium ion onto activated aromatic rings.
- Neutralization: Conversion to sodium salt for improved solubility and stability.
Reaction Mechanism Summary
- Aromatic amine reacts with nitrous acid (generated in situ from NaNO2 and acid) to form diazonium salt.
- The diazonium salt acts as an electrophile, coupling with the nucleophilic site (usually ortho or para position) on 6-amino-4-hydroxynaphthalene-2-sulphonic acid.
- The azo bond (-N=N-) is formed, linking the two aromatic systems.
- Neutralization converts the sulfonic acid groups to sulfonate sodium salts, enhancing water solubility.
Data Tables of Key Properties Relevant to Preparation
Summary of Research Findings
- The compound is synthesized via classical diazotization and azo coupling reactions, a well-established method for azo dye preparation.
- Reaction conditions such as low temperature and controlled pH are critical to prevent diazonium salt decomposition and ensure high coupling efficiency.
- Industrial production employs continuous flow reactors to improve safety and product consistency.
- Neutralization to the sodium salt form enhances solubility and application performance.
- The presence of the ethylphenylamino sulphonyl group affects the dye’s affinity for substrates and its solubility profile.
Chemical Reactions Analysis
Types of Reactions
Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions often result in the cleavage of the azo bond, producing amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction typically produces aromatic amines .
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Agent
Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate has been studied for its potential as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, making it a candidate for inclusion in formulations aimed at treating infections caused by resistant bacteria .
Case Study : A study demonstrated that formulations containing this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in topical antimicrobial treatments .
2. Diagnostic Applications
The compound is also used in diagnostic assays, particularly in the detection of certain pathogens. Its ability to form stable complexes with biological molecules makes it useful in developing colorimetric assays for rapid diagnosis of infections.
Case Study : Research conducted on a colorimetric assay for detecting Neisseria gonorrhoeae utilized this compound as a key reagent, demonstrating its effectiveness in providing quick results .
Industrial Applications
1. Dye Manufacturing
The compound is primarily recognized for its role in dye manufacturing, specifically as a dye intermediate. Its azo structure allows it to be used in the synthesis of various azo dyes, which are widely employed in textiles and other materials.
| Property | Value |
|---|---|
| Density | 1.48 g/cm³ |
| LogP | -0.6 |
| Solubility | 11.9 g/L |
These properties enhance its utility in creating vibrant colors while maintaining stability under various conditions.
2. Environmental Applications
Recent studies have explored the use of this compound in wastewater treatment processes. Its ability to adsorb heavy metals and organic pollutants makes it a candidate for environmental remediation efforts.
Case Study : A pilot study indicated that the compound effectively reduced levels of lead and cadmium from contaminated water sources, highlighting its potential as an eco-friendly solution for water purification .
Mechanism of Action
The mechanism of action of Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo group can undergo reduction to form aromatic amines, which can then interact with biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Substituent Impact Analysis:
- Ethylphenylamino sulphonyl (70865-30-4): Enhances solubility via sulphonate groups while providing steric bulk that improves lightfastness .
- Methoxy and methyl (25956-17-6) : Increase polarity and water solubility, critical for food-grade applications. Methoxy groups may reduce toxicity .
- Chlorine atoms (34179-43-6): Improve lightfastness but reduce solubility due to hydrophobicity, limiting use to non-aqueous systems .
- Phenylsulphonyl (6245-60-9) : Provides strong resistance to oxidative degradation, suitable for harsh industrial environments .
Performance and Stability
- Lightfastness : Compounds with electron-withdrawing groups (e.g., Cl in 34179-43-6) exhibit superior lightfastness compared to those with alkyl/aryl substituents (e.g., 70865-30-4) .
- Solubility : Sulphonate-rich structures (e.g., 25956-17-6) dissolve readily in water, whereas chloro-substituted derivatives (e.g., 34179-43-6) require co-solvents .
- Chemical Stability: The phenylsulphonyl group in 6245-60-9 enhances resistance to acidic and oxidative conditions, outperforming ethylphenylamino variants in bleach resistance tests .
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